molecular formula C10H14O B7779494 1-(2,4-Dimethylphenyl)ethanol CAS No. 99500-87-5

1-(2,4-Dimethylphenyl)ethanol

Cat. No.: B7779494
CAS No.: 99500-87-5
M. Wt: 150.22 g/mol
InChI Key: DNHQUGRUHBFDFT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2,4-dimethylphenyl group

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)ethanol can be compared with similar compounds such as:

  • 1-(3-Methylphenyl)ethanol
  • 1-(3,4-Dimethylphenyl)ethanol
  • 1-(2,4,6-Trimethylphenyl)ethanol

These compounds share structural similarities but differ in the position and number of methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQUGRUHBFDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912683
Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-19-1, 99500-87-5
Record name 1-(2,4-Dimethylphenyl)ethanol
Source CAS Common Chemistry
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Record name NSC 78938
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Record name 1-(2,4-Dimethylphenyl)ethanol
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Record name 5379-19-1
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Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
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Record name 5379-19-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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